Cas no 2229473-64-5 (3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine)

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine
- EN300-1813215
- 2229473-64-5
-
- インチ: 1S/C9H16FN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-2,8-9H,3-7,11H2
- InChIKey: DFYUSWYCPMTWIR-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)C1CC=CCC1
計算された属性
- せいみつぶんしりょう: 157.126677677g/mol
- どういたいしつりょう: 157.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813215-0.25g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 0.25g |
$1564.0 | 2023-09-19 | ||
Enamine | EN300-1813215-2.5g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 2.5g |
$3332.0 | 2023-09-19 | ||
Enamine | EN300-1813215-0.1g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 0.1g |
$1496.0 | 2023-09-19 | ||
Enamine | EN300-1813215-1g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 1g |
$1701.0 | 2023-09-19 | ||
Enamine | EN300-1813215-5g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 5g |
$4930.0 | 2023-09-19 | ||
Enamine | EN300-1813215-5.0g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 5g |
$4930.0 | 2023-06-01 | ||
Enamine | EN300-1813215-0.05g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 0.05g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1813215-10.0g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 10g |
$7312.0 | 2023-06-01 | ||
Enamine | EN300-1813215-0.5g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 0.5g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1813215-1.0g |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |
2229473-64-5 | 1g |
$1701.0 | 2023-06-01 |
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229473-64-5 and Product Name: 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine
The compound with the CAS number 2229473-64-5 and the product name 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of a cyclohex-3-enyl moiety and a fluorine substituent in the propyl chain imparts distinct chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate fluorine atoms. Fluorine substitution is known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The compound 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine leverages these advantages by integrating a fluorine atom into a propylamine backbone, which is further functionalized with a cyclohex-3-enyl group. This structural design not only improves the molecule's solubility and bioavailability but also opens up possibilities for targeted interactions with biological receptors.
The cyclohex-3-enyl moiety, derived from cyclohexene, contributes to the compound's rigidity and stability, which are critical factors in drug design. This structural feature allows for precise spatial orientation of functional groups, facilitating optimal binding to biological targets. Moreover, the amine group at the terminal position of the propyl chain provides a site for further derivatization, enabling the creation of more complex derivatives with enhanced pharmacological properties.
Recent studies have highlighted the importance of fluorinated amines in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The molecule 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine aligns with this trend by combining a fluorinated amine core with a cycloalkenyl group. Such combinations have been reported to exhibit improved efficacy and reduced side effects compared to traditional non-fluorinated analogs.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of both a fluorine atom and an amine group makes it a versatile building block for drug discovery programs. Researchers can exploit these functional handles to develop novel molecules with tailored biological activities. For instance, the fluorine substituent can be used to modulate lipophilicity, while the amine group can serve as a linker for attaching other pharmacophores.
The synthesis of 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine into the propyl chain necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to achieve these conditions more efficiently, thereby reducing production costs and environmental impact.
In academic research, this compound has been explored for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that it may interact with targets involved in metabolic pathways relevant to diseases such as diabetes and obesity. The cyclohexenyl group's ability to engage in hydrophobic interactions while maintaining steric bulk makes it an attractive feature for designing molecules that can selectively inhibit specific enzymes or receptors.
The integration of computational chemistry and molecular modeling has further accelerated the discovery process for this type of compound. By leveraging high-performance computing resources, researchers can predict binding affinities, metabolic stability, and other key properties before conducting experimental validation. This approach not only saves time but also allows for more rational decision-making during lead optimization.
As interest in fluorinated compounds continues to grow, so does the demand for innovative synthetic strategies. The development of new methodologies for introducing fluorine atoms into complex molecular frameworks remains a priority for synthetic chemists. The case of 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine exemplifies how strategic functionalization can lead to novel compounds with significant therapeutic potential.
In conclusion, the compound with CAS number 2229473-64-5 and product name 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine represents a valuable asset in pharmaceutical research. Its unique structural features, combined with its potential as a synthetic intermediate, make it an attractive candidate for further development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug discovery and therapeutic innovation.
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